molecular formula C10H10N4S B14360204 2-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-3-amine CAS No. 92126-74-4

2-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-3-amine

Cat. No.: B14360204
CAS No.: 92126-74-4
M. Wt: 218.28 g/mol
InChI Key: ZMYNMUOKWHPKJO-UHFFFAOYSA-N
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Description

2-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-3-amine is a heterocyclic compound that features both imidazole and thienopyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-3-amine can be achieved through various synthetic routes. Common methods include:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Mechanism of Action

The mechanism of action of 2-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The imidazole moiety can interact with enzymes and receptors, modulating their activity. The thienopyridine moiety can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-3-amine is unique due to its combined imidazole and thienopyridine moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

CAS No.

92126-74-4

Molecular Formula

C10H10N4S

Molecular Weight

218.28 g/mol

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-3-amine

InChI

InChI=1S/C10H10N4S/c11-7-6-2-1-3-14-10(6)15-8(7)9-12-4-5-13-9/h1-3H,4-5,11H2,(H,12,13)

InChI Key

ZMYNMUOKWHPKJO-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=C(C3=C(S2)N=CC=C3)N

Origin of Product

United States

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